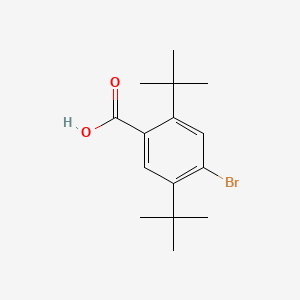

4-Bromo-2,5-ditert-butylbenzoic acid

Description

4-Bromo-2,5-ditert-butylbenzoic acid is a brominated aromatic carboxylic acid with two tert-butyl substituents at the 2- and 5-positions of the benzene ring. The tert-butyl groups confer significant steric bulk, influencing the compound’s solubility, reactivity, and interaction with biological or chemical systems. While specific toxicological or pharmacological data for this compound are sparse, its structural analogs (e.g., brominated methoxybenzoic acids and phenethylamines) have been studied extensively in medicinal chemistry and toxicology. For example, brominated benzoic acids are often intermediates in organic synthesis or metabolites of psychoactive substances like 2C-B (4-bromo-2,5-dimethoxyphenethylamine) .

Properties

Molecular Formula |

C15H21BrO2 |

|---|---|

Molecular Weight |

313.235 |

IUPAC Name |

4-bromo-2,5-ditert-butylbenzoic acid |

InChI |

InChI=1S/C15H21BrO2/c1-14(2,3)10-8-12(16)11(15(4,5)6)7-9(10)13(17)18/h7-8H,1-6H3,(H,17,18) |

InChI Key |

LMZHNDYHPAJYCI-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=C(C=C1C(=O)O)C(C)(C)C)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-bromo-2,5-ditert-butylbenzoic acid, emphasizing substituent effects, reactivity, and applications:

Key Comparative Insights:

Substituent Effects on Reactivity :

- tert-Butyl vs. Methoxy/Chloro : The tert-butyl groups in this compound sterically hinder electrophilic substitution reactions compared to smaller substituents like methoxy or chloro. For example, demethylation of methoxy analogs (e.g., 4-bromo-2,6-dimethoxybenzoic acid) often leads to bromine migration or hydroxylation , whereas tert-butyl groups likely stabilize the ring against such rearrangements.

- Halogen Position : Bromine at the 4-position (common across analogs) enhances metabolic stability compared to ortho- or meta-substituted bromines, as seen in 2C-B metabolites .

Metabolic and Toxicological Profiles: Brominated benzoic acids (e.g., 4-bromo-2,5-dimethoxybenzoic acid) are oxidative metabolites of 2C-series drugs, with rapid plasma elimination in rodents (t½ ~1 hour) . In contrast, tert-butyl-substituted analogs may exhibit prolonged half-lives due to increased lipophilicity.

Synthetic Utility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.